N-(4-nitrophenyl)-9H-fluorene-9-carboxamide
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Overview
Description
N-(4-nitrophenyl)-9H-fluorene-9-carboxamide is an organic compound that features a fluorene backbone with a carboxamide group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is N-(4-aminophenyl)-9H-fluorene-9-carboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(4-nitrophenyl)-9H-fluorene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-9H-fluorene-9-carboxamide and its derivatives involves interactions with various molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The fluorene backbone provides structural stability and can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a fluorene backbone.
4-nitrophenyl acetate: Contains a nitrophenyl group but with an acetate ester instead of a carboxamide.
Uniqueness
N-(4-nitrophenyl)-9H-fluorene-9-carboxamide is unique due to its combination of a fluorene backbone and a nitrophenyl substituent. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H14N2O3 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C20H14N2O3/c23-20(21-13-9-11-14(12-10-13)22(24)25)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,21,23) |
InChI Key |
CIYNRFFPCGAKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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